Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate
Overview
Description
“Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate” is a chemical compound with the molecular formula C10H21ClN2O2 . Its molecular weight is 236.74 . It is also known by its CAS number 1198178-56-1 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a propanoate group with two methyl groups . The exact 3D structure would require more detailed spectroscopic data for accurate determination.Scientific Research Applications
Anticonvulsant and Antinociceptive Properties
Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate has been studied for its potential in creating new hybrid anticonvulsants. A study synthesized a library of piperazinamides with the aim to join chemical fragments of known antiepileptic drugs. The compounds demonstrated promising anticonvulsant properties and a safety profile comparable or better than clinically relevant antiepileptic drugs, indicating potential for therapeutic applications in epilepsy and pain management (Kamiński et al., 2016).
Role in Synthesis of Polyamides
This compound has also been utilized in the synthesis of polyamides. In one study, derivatives were synthesized through reactions involving piperazine, leading to the formation of white powders with molecular weights of about 2000–6000. These polyamides, soluble in DMSO and formic acid, indicate the potential utility of this compound in material science and polymer chemistry (Hattori & Kinoshita, 1979).
Safety and Hazards
“Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKYFZUEQZIOGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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